2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2F2O. It is a chlorinated and fluorinated derivative of acetophenone, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-4,5-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions allows for the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals[][6].
Mechanism of Action
The mechanism by which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Uniqueness
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high specificity and reactivity[8][8].
Properties
CAS No. |
133117-00-7 |
---|---|
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChI Key |
IRFMSGMTDMINPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.